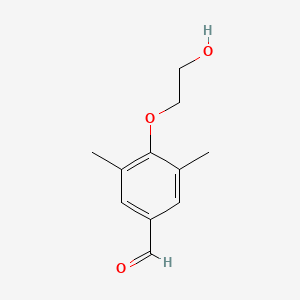

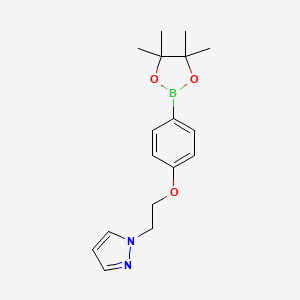

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde

説明

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde (4-HEDMB) is a synthetically produced compound that has a wide range of applications in scientific research. It is primarily used as a reagent in organic synthesis, and is also used in the synthesis of various pharmaceuticals and drugs. 4-HEDMB is a versatile compound that has a wide range of biochemical and physiological effects, and is an important tool for researchers in the fields of organic chemistry, pharmacology, and drug discovery.

科学的研究の応用

Selective Oxidation in Synthesis

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde, due to its structural resemblance with hydroxybenzaldehydes, has potential applications in the synthesis of feedstock materials for the pharmaceutical and perfume industries. Its synthesis is often linked to the selective oxidation of aromatic methyl groups. This type of compound serves as a valuable intermediate, particularly in drug preparation. For instance, 4-hydroxy-3,5-dimethylbenzaldehyde (HDB) is used as an intermediate and its synthesis from 2,4,6-trimethylphenol (TMP) has been explored through various routes including catalytic oxidation methods, illustrating the compound's significance in chemical synthesis and the pharmaceutical sector (Boldron et al., 2005).

Two-Liquid Phase Biocatalysis

The two-liquid phase concept has been employed to develop whole cell biocatalytic systems for the oxidation of compounds to dimethylbenzaldehyde derivatives. This involves using recombinant Escherichia coli cells to express genes that catalyze multistep oxygenation, eventually leading to the production of compounds like 3,4-dimethylbenzaldehyde. Such systems have demonstrated efficiency in exploiting the kinetics of multistep biotransformations, indicating the compound's relevance in biochemical processes and biocatalysis (Bühler et al., 2003).

Metal Complex Synthesis and Optical Studies

The synthesis of metal complexes involving dimethylbenzaldehyde derivatives has been a subject of study. These synthesized compounds and their metal complexes have been characterized by various spectroscopic methods. The optical absorption spectra of these complexes have been examined, revealing insights into the electronic transitions and the nature of bonding in these complexes. Such studies are crucial for understanding the optical and electronic properties of materials, which has implications in fields like material science and nanotechnology (Mekkey et al., 2020).

Antioxidant Activity and Synthesis of Bioactive Compounds

Compounds structurally related to 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde have been synthesized and tested for biological activities such as antioxidative properties. The synthesis of these compounds, including their structural verification and assessment of bioactivity, highlights the potential application of these compounds in medicinal chemistry and drug development (Venkateswarlu et al., 2003).

作用機序

Target of Action

The primary target of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde is the process of free radical polymerization . This compound, also known as Irgacure 2959, is used as a photoinitiator, which starts the polymerization process when exposed to light .

Mode of Action

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde interacts with its targets by absorbing light and initiating the polymerization process . Upon light absorption, it generates free radicals that can start the polymerization of monomers into polymers . This interaction leads to changes in the molecular structure of the compound, enabling it to initiate the polymerization process .

Biochemical Pathways

The compound affects the pathway of free radical polymerization . This pathway involves the conversion of monomers into polymers through a series of reactions initiated by the free radicals generated by 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde . The downstream effects include the formation of polymeric structures with enhanced water solubility and migration stability .

Pharmacokinetics

Its use as a photoinitiator suggests that its bioavailability is primarily determined by its absorption of light and its subsequent chemical reactions .

Result of Action

The molecular effect of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde’s action is the generation of free radicals that initiate the polymerization process . On a cellular level, the compound has been shown to exhibit non-cytotoxicity, indicating its potential usage in biomaterials .

Action Environment

Environmental factors such as light intensity and wavelength can influence the action, efficacy, and stability of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde . For instance, the compound’s ability to absorb light and initiate the polymerization process is dependent on the presence and intensity of light .

特性

IUPAC Name |

4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-5-10(7-13)6-9(2)11(8)14-4-3-12/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIWVVONGPLSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCO)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651812 | |

| Record name | 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1039948-89-4 | |

| Record name | 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)

![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)

![2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1438493.png)

![2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1438501.png)